Ethyl 3-oxopiperidine-4-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNWTGYAKMATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388518 | |
| Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-75-1 | |
| Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Piperidine Chemistry and Heterocyclic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. ontosight.ainih.gov Its prevalence highlights the importance of versatile building blocks like ethyl 3-oxopiperidine-4-carboxylate for the efficient synthesis of these valuable compounds. Heterocyclic compounds, in general, are of immense interest due to their diverse biological activities, and piperidine derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and antimicrobials, among other therapeutic applications. ontosight.aiontosight.ai
The strategic placement of the ketone and ester functional groups on the piperidine ring of this compound provides chemists with multiple handles for chemical modification. ontosight.ai This dual functionality allows for a wide range of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex target molecules.
Historical Development and Early Synthetic Relevance of β Keto Esters in Piperidine Systems
The utility of β-keto esters as key intermediates in organic synthesis has a long and rich history. acs.orgresearchgate.net These compounds possess both electrophilic and nucleophilic character, rendering them exceptionally versatile for the formation of new carbon-carbon bonds. researchgate.net The development of reactions involving β-keto esters, such as the Claisen condensation, has been fundamental to the art of organic synthesis. researchgate.net
In the context of piperidine (B6355638) systems, the introduction of a β-keto ester functionality, as seen in ethyl 3-oxopiperidine-4-carboxylate, was a significant advancement. It provided a reliable method for constructing the piperidine ring itself and for introducing further complexity. Early synthetic strategies often relied on intramolecular cyclization reactions of acyclic precursors containing both the amine and the β-dicarbonyl moieties. For instance, the Dieckmann condensation, an intramolecular version of the Claisen condensation, has been a classic method for preparing cyclic β-keto esters. researchgate.net
The development of palladium-catalyzed reactions in the mid-20th century further expanded the synthetic potential of β-keto esters, including those within piperidine frameworks. nih.gov These modern methods have enabled a new generation of chemical transformations, offering novel and efficient pathways to complex molecular structures that were not previously accessible. nih.gov
Overview of Synthetic Utility in Organic and Medicinal Chemistry Research
Classical and Contemporary Approaches to Piperidine Ring Formation
The construction of the piperidine ring, a core structure in numerous natural products and pharmaceuticals, has been achieved through a variety of synthetic methodologies. These range from traditional cyclization reactions to more complex multi-component strategies that allow for the rapid assembly of functionalized derivatives.
Cyclization Reactions for the Construction of the 3-oxopiperidine-4-carboxylate Core
The formation of the 3-oxopiperidine-4-carboxylate skeleton is often accomplished through intramolecular cyclization reactions. A primary and classical method for this transformation is the Dieckmann condensation. This reaction involves the intramolecular base-catalyzed condensation of a diester to form a β-keto ester. For the synthesis of piperidone derivatives, this typically involves the cyclization of a diester substrate containing a nitrogen atom in the backbone. dtic.mil For instance, the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, is a common route to 4-piperidones. dtic.mil
A specific example involves the preparation of N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. google.com This synthesis proceeds via the cyclization of an intermediate diester in the presence of a base. google.com The choice of base and solvent is critical for the efficiency of the reaction.
Table 1: Reagents for the Cyclization of N-benzyl-3-oxopiperidine-4-carboxylate Precursor
| Reactant Type | Examples |
|---|---|
| Bases | Sodium tert-butoxide, Potassium tert-butoxide, Sodium methoxide, Sodium ethoxide |
| Solvents | Ethyl acetate, Tetrahydrofuran (THF), Toluene, Benzene |
Data sourced from a patent describing the preparation of N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. google.com
Intramolecular cyclization can also be initiated through the activation of various functional groups, sometimes requiring a catalyst or specific reagents to facilitate ring closure. nih.gov Radical-mediated cyclizations of linear amino-aldehydes, catalyzed by cobalt(II), represent a more contemporary approach to forming piperidine rings. nih.gov
Multi-component Reaction Strategies for Functionalized Piperidine Derivatives
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly functionalized piperidine scaffolds in a single step, aligning with principles of economy and energy efficiency. bas.bg These reactions involve combining three or more starting materials in a one-pot synthesis to create complex molecules, thereby avoiding the need to isolate intermediates. rsc.org
Several catalytic systems have been developed to promote the MCR-based synthesis of piperidines. These include:
Tetrabutylammonium tribromide (TBATB) taylorfrancis.com
Aqua-compatible ZrOCl₂·8H₂O for reactions between aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com
Wet picric acid for diastereoselective synthesis. taylorfrancis.com
Nano-crystalline solid acids like nano-sulfated zirconia and nano-structured ZnO. bas.bg
Iodine, L-proline, InCl₃, and ZrCl₄. bas.bg
These MCRs often proceed through cascades of reactions, such as Knoevenagel/Michael/Mannich sequences, leading to the formation of one diastereomer with good to high yields. nih.gov The versatility of MCRs allows for the incorporation of diverse functional groups and even different heterocyclic cores, like pyran and triazine, into the final piperidine structure. rsc.org
Functional Group Interconversions and Derivatization Strategies on Precursors
For example, the synthesis of specific piperidine derivatives can start from a pre-formed piperidone. The catalytic N-debenzylation of a compound like N-benzyl-4-piperidone is a key step to produce a secondary amine, which can then be further functionalized. researchgate.net This debenzylation can be optimized by carefully selecting the catalyst and reaction conditions, such as solvent and pH, to achieve high yields. researchgate.net
Another strategy involves the modification of substituents on the piperidine ring itself. The site-selective functionalization at positions C2, C3, or C4 of the piperidine moiety is a significant challenge. nih.gov Rhodium-catalyzed reactions have shown promise in achieving catalyst-controlled C-H functionalization at these remote positions, allowing for the introduction of various groups onto the piperidine skeleton. nih.gov Similarly, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key pharmaceutical intermediate, relies on the conversion of ethyl 4-oxopiperidine-1-carboxylate into a methoxy (B1213986) derivative through a series of reactions including methylation. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.
Solvent-Free and Environmentally Benign Reaction Conditions
A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. ajchem-a.com Research has explored solvent-free reaction conditions for the synthesis of piperidines, which can offer advantages such as reduced environmental impact, lower costs, and sometimes improved reaction rates. ajchem-a.comyoutube.com
Water, as a non-toxic and readily available solvent, is an attractive medium for organic synthesis. The development of water-catalyzed or water-compatible reactions for piperidine synthesis represents a significant step towards sustainability. nih.govajchem-a.com For example, some MCRs for piperidine synthesis can be performed in water, which can also help prevent the racemization of certain chiral substrates. nih.gov Microwave irradiation in an alkaline aqueous medium has also been shown to be an efficient method for the cyclocondensation of alkyl dihalides and primary amines to form nitrogen-containing heterocycles. organic-chemistry.org
Catalytic Systems in the Synthesis of this compound Scaffolds
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced energy consumption. A wide array of catalytic systems have been employed in the synthesis of piperidine scaffolds.
Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, making the synthetic process more economically and environmentally viable. bas.bg Examples include:
Nano-catalysts: Nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, and nano-ZSM-5 zeolites have been used for one-pot MCRs to produce functionalized piperidines under mild conditions. bas.bg
Metal-on-support catalysts: Palladium on carbon (Pd/C) is used for the efficient reduction of pyridine (B92270) N-oxides to piperidines using ammonium (B1175870) formate (B1220265) as a hydrogen source. organic-chemistry.org Rhodium on carbon (Rh/C) has been used for the complete hydrogenation of aromatic rings, including pyridines, in water. organic-chemistry.org
Homogeneous catalysts also play a vital role. Metal complexes of rhodium, palladium, cobalt, ruthenium, and nickel have been developed for various transformations, including cyclizations and hydrogenations. nih.govorganic-chemistry.org For instance, a borane-catalyzed, metal-free transfer hydrogenation of pyridines provides a practical alternative to methods requiring high-pressure hydrogen gas. organic-chemistry.org Organocatalysts, such as 5-sulfosalicylic acid, have also been successfully used to catalyze the MCR synthesis of highly functionalized piperidines. nih.gov
Table 2: Examples of Catalytic Systems in Piperidine Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Source |
|---|---|---|---|
| Heterogeneous | Nano-sulfated zirconia | Multi-component reaction | bas.bg |
| Heterogeneous | 10% Rh/C | Hydrogenation | organic-chemistry.org |
| Heterogeneous | Pd/C | Reduction of N-oxides | organic-chemistry.org |
| Homogeneous | Rhodium complexes | C-H Functionalization | nih.gov |
| Homogeneous | Cobalt(II) complexes | Radical cyclization | nih.gov |
| Organocatalyst | 5-Sulfosalicylic acid | Multi-component reaction | nih.gov |
Stereoselective Synthesis of Chiral Piperidine-4-carboxylate Systems
The synthesis of enantiomerically pure piperidine structures is of paramount importance in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their biological activity. For piperidine-4-carboxylate systems, achieving stereocontrol at the C-3 and C-4 positions, particularly in the case of this compound analogues, presents a significant synthetic challenge. Various strategic methodologies have been developed to address this, broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods. These approaches aim to deliver piperidine derivatives with high diastereomeric and enantiomeric purity.
One of the prominent strategies involves the asymmetric reduction of a ketone, such as in ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Microbial reduction, a form of biocatalysis, has proven to be a highly effective method for this transformation. A variety of microorganisms can reduce the 3-oxo group to a hydroxyl group, establishing two new stereocenters. The stereochemical outcome of this reduction is highly dependent on the specific microorganism employed. For instance, the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate by many microorganisms predominantly yields the cis-(3R,4R)-hydroxy ester. doi.org
A study on the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate demonstrated the potential for achieving high diastereo- and enantioselectivity. doi.org While baker's yeast under non-fermenting conditions produced the cis-(3R,4R)-product with high enantiomeric excess (ee >95%) but moderate diastereomeric excess (de 73%), other microorganisms offered significantly improved results. doi.org
| Microorganism | Major Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Candida parapsilosis SC16347 | ethyl cis-(3R,4R)-1-benzyl-3-hydroxy-piperidine-4R-carboxylate | 97.4% | 99.8% |
| Pichia methanolica SC16415 | ethyl cis-(3R,4R)-1-benzyl-3-hydroxy-piperidine-4R-carboxylate | 99.5% | 98.2% |
Some microorganisms were also observed to produce the trans-(3R,4S)-hydroxy ester as a minor product in quantities ranging from 10-40%. doi.org This highlights the tunability of the stereochemical outcome by selecting the appropriate biocatalyst. The racemic starting material for these reductions, a mixture of cis and trans diastereomers of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, can be prepared by the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with sodium borohydride, followed by separation. doi.org
Another powerful strategy for the synthesis of chiral piperidines is the use of chiral auxiliaries. Carbohydrate-based chiral auxiliaries, for example, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries leverage steric and stereoelectronic properties to direct the facial selectivity of nucleophilic additions to imine derivatives. researchgate.net For instance, a domino Mannich-Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further elaborated to access a variety of substituted piperidines.
Kinetic resolution is another established method for obtaining enantiomerically enriched piperidines. whiterose.ac.ukacs.org This can be achieved through enzymatic hydrolysis or through asymmetric deprotonation using a chiral base. Pig liver esterase (PLE) has been used in the enantioselective hydrolysis of racemic piperidine carboxylic acid esters, although the enantiomeric excess of the resulting products can be variable. researchgate.net A more recent approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base n-BuLi/sparteine, which can provide both the recovered starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.ukrsc.org
Furthermore, transition metal-catalyzed asymmetric hydrogenation represents a key technology for the stereoselective synthesis of piperidine derivatives. For example, rhodium(I)-catalyzed asymmetric hydrogenation has been explored for the synthesis of a chiral 4-amino-3-hydroxy piperidine. nih.gov Additionally, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. snnu.edu.cnnih.govthieme-connect.com Chemo-enzymatic dearomatization of activated pyridines, combining chemical synthesis with biocatalysis, also presents a versatile route to stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov
Applications of Ethyl 3 Oxopiperidine 4 Carboxylate As a Versatile Building Block in Complex Molecular Architectures
Role in the Synthesis of Fused Heterocyclic Ring Systems
The β-keto ester functionality within the piperidine (B6355638) ring of ethyl 3-oxopiperidine-4-carboxylate provides an ideal template for cyclocondensation reactions with various binucleophilic reagents. These reactions lead to the formation of annulated (fused) heterocyclic systems, where the piperidine ring is fused with another ring, often aromatic or heteroaromatic.
The synthesis of pyrido-fused heterocycles is a significant application of this compound derivatives. These systems are of interest due to their presence in various biologically active molecules. One notable example is the formation of pyrido ontosight.airesearchgate.netosi.lvchemscene.comtetrazines. nih.gov Another key application is in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are complex heterocyclic structures with potential pharmacological relevance. sigmaaldrich.com
A well-documented application is the synthesis of pyrido[3,4-d]pyrimidines. researchgate.netosi.lv These compounds are recognized for their potential as α1-adrenoceptor antagonists and inhibitors of dihydrofolate reductase. researchgate.net The synthesis typically involves the condensation of an N-substituted this compound, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, with an amidine derivative. researchgate.netosi.lv
For instance, the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine in the presence of a base like sodium ethoxide leads to the formation of 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. researchgate.netosi.lv This resulting fused pyrimidine (B1678525) can be further modified to generate a library of 4-amino-substituted derivatives. researchgate.net
Table 1: Synthesis of a Pyrido[3,4-d]pyrimidine System
| Starting Material | Reagent | Product | Yield | Reference |
|---|
The versatility of this compound extends to the synthesis of other fused heterocyclic systems. Its derivatives have been employed as starting materials in the creation of various complex ring structures, including thiadiazolo[3,4-h]quinolines and pyrazolo[3,4-c]pyridines. pharmaffiliates.comresearchgate.net The latter is a core structure found in several pharmaceutical agents, highlighting the importance of this building block in accessing medicinally relevant scaffolds. pharmaffiliates.com
Utility in Constructing Polycyclic and Spirocyclic Compounds
Beyond fused systems, this compound is a precursor for constructing more complex polycyclic and spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug design. The piperidine ring is a common motif in spirocyclic drugs. nih.gov For example, the core piperidine spirocycle required for the synthesis of the antipsychotic drug fluspirilene (B1673487) can be conceptually derived from piperidine-based starting materials. nih.gov The reactivity of the ketone and the adjacent ester in this compound allows for reactions that can lead to the formation of the spiro center.
Precursor in the Generation of Advanced Pharmaceutical Intermediates and Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and derivatives of this compound are crucial intermediates for a variety of pharmaceutical agents. ontosight.aiontosight.ai The compound serves as a key building block for synthesizing more elaborate molecules with desired biological activities. sigmaaldrich.comresearchgate.net For example, it is a starting reagent in the synthesis of intermediates for receptor agonists and antagonists. sigmaaldrich.com Its structural features are often incorporated into the final drug molecule or a key intermediate leading to it. A related compound, ethyl 4-oxopiperidine-1-carboxylate, is a precursor to an intermediate for the gastrointestinal prokinetic agent cisapride. researchgate.net
A critical application of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride is as a key intermediate in the synthesis of the new generation fluoroquinolone antibacterial drug, balofloxacin (B1667722). google.com Fluoroquinolones are a major class of synthetic antibiotics, and modifications to their core structure are a subject of intense research to enhance activity and overcome resistance. nih.govnih.gov
The synthesis of balofloxacin involves a multi-step process where the piperidine moiety, derived from this compound, is eventually incorporated into the quinolone core. A patented method describes the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride through a Dieckmann-type cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, followed by purification. google.com This intermediate is then further processed to become part of the final balofloxacin structure.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate |
| 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
| Apixaban |
| Balofloxacin |
| Chromeno[3,4-c]pyridin-5-ones |
| Cisapride |
| Dihydrofolate reductase |
| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate |
| This compound |
| Ethyl 4-oxopiperidine-1-carboxylate |
| Fluspirilene |
| Morpholine-4-carboxamidine |
| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride |
| Pyrazolo[3,4-c]pyridines |
| Pyrido ontosight.airesearchgate.netosi.lvchemscene.comtetrazines |
| Pyrido[3,4-d]pyrimidines |
| Sodium ethoxide |
Integration into Natural Product Synthesis Efforts
While the direct incorporation of the parent this compound into the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motif is a cornerstone in the architecture of numerous alkaloids and other biologically active natural compounds. The piperidine ring is a prevalent feature in a vast number of natural products, and synthetic strategies often converge on intermediates that share the functional arrangement of this versatile building block.
The true utility of this compound in this arena is more prominently observed through the application of its derivatives, particularly the N-protected forms, which allow for controlled and selective manipulations. For instance, the N-benzyl derivative serves as a crucial precursor in the synthesis of various complex heterocyclic systems that are analogous to natural product scaffolds.
One notable application involves the synthesis of a key intermediate for the gastrointestinal prokinetic agent, cisapride. Although not a natural product, the synthesis of its complex piperidine core highlights the strategic importance of related piperidinone structures. In a practical synthesis, a derivative of 4-oxopiperidine was utilized to construct the cis-4-amino-3-methoxypiperidine moiety, a central component of the drug. researchgate.net This underscores the value of the underlying piperidinone framework, for which this compound is a prime exemplar, in accessing medicinally relevant and structurally complex targets.
Furthermore, the N-benzyl derivative of this compound hydrochloride has been identified as an important intermediate in the synthesis of balofloxacin, a fluoroquinolone antibacterial agent. This highlights its role in accessing synthetic compounds with significant biological activity, a field that often draws inspiration from natural product structures.
Design and Synthesis of Piperidine-containing Scaffolds for Chemical Biology
The strategic importance of this compound is particularly evident in the design and synthesis of novel piperidine-containing scaffolds for applications in chemical biology and medicinal chemistry. The compound's reactive nature allows for its elaboration into a wide variety of structurally diverse molecules, including fused, bridged, and spirocyclic systems, which are of great interest for probing biological systems and for the development of new therapeutic agents.
A significant application of the N-benzyl derivative of this compound is in the construction of azabicyclo[3.3.1]nonane derivatives. researchgate.net These bridged bicyclic structures are important pharmacophores found in a number of biologically active compounds. Through Michael addition reactions with various α,β-unsaturated carbonyl compounds, the piperidinone scaffold is efficiently transformed into the more complex 3-azabicyclo[3.3.1]nonane framework. researchgate.net This strategy provides a modular approach to a library of substituted bicyclic compounds with potential applications in drug discovery. researchgate.net
| Acceptor | Product | Yield (%) |
| Acrolein | Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | 80 |
| Crotonaldehyde | Methyl 3-benzyl-8-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | 80 |
| Methyl vinyl ketone | Methyl 3-benzyl-6-acetyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | 56 |
The versatility of this building block is further demonstrated by its use in the synthesis of chromeno[3,4-c]pyridin-5-ones . nih.gov This showcases its utility in constructing fused heterocyclic systems, which are another important class of compounds in medicinal chemistry.
Moreover, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride has been employed as a foundational building block for the synthesis of various receptor agonists and antagonists . nih.gov Its ability to be readily modified at multiple positions makes it an ideal starting point for generating libraries of compounds for screening against biological targets. For example, it has served as a starting reagent in the synthesis of a complex benzamide (B126) derivative designed to interact with specific biological receptors. nih.gov
The development of novel spiropiperidine scaffolds is another area where the utility of this compound is anticipated. Spirocyclic structures are of increasing interest in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. While direct examples starting from the title compound are not extensively detailed, the general importance of piperidinone precursors in the synthesis of spiro-fused heterocycles is well-established. For instance, spiro[indoline-3,4′-pyran] derivatives have been synthesized through multicomponent reactions involving isatins and a piperidine catalyst, highlighting the role of piperidine-based scaffolds in accessing such complex architectures. nih.gov
Advanced Spectroscopic Characterization and Computational Studies of Ethyl 3 Oxopiperidine 4 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of ethyl 3-oxopiperidine-4-carboxylate and its analogues. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework by mapping proton and carbon environments and their connectivities.
For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl ester protons (a triplet and a quartet), the protons on the piperidine (B6355638) ring, and the N-H proton. The chemical shifts of the piperidine protons are influenced by the adjacent keto and ester functionalities. For instance, in N-substituted derivatives like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, the benzyl (B1604629) group introduces additional aromatic and benzylic proton signals. nih.gov
¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, complements the proton data by identifying all unique carbon atoms, such as the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the distinct carbons of the piperidine ring. nih.govnih.gov
Two-dimensional NMR techniques are crucial for assembling the structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons within the piperidine ring. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is pivotal as it shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net This is particularly useful for confirming the placement of the ester and keto groups by observing correlations from the piperidine protons to the carbonyl carbons.
Table 1: Typical NMR Spectral Data for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity / Correlation |
| ¹H | Ethyl (-OCH₂CH₃) | ~4.2 | Quartet (q) |
| ¹H | Ethyl (-OCH₂CH₃) | ~1.3 | Triplet (t) |
| ¹H | Piperidine Ring | 2.5 - 4.0 | Multiplets (m) |
| ¹H | N-H (parent compound) | Variable, broad | Singlet (br s) |
| ¹³C | Ketone (C=O) | ~200-210 | HMBC to adjacent CH, CH₂ |
| ¹³C | Ester (C=O) | ~170 | HMBC to ethyl and ring protons |
| ¹³C | Ethyl (-OCH₂CH₃) | ~60 | HSQC to CH₂ protons |
| ¹³C | Piperidine Ring | 40 - 60 | HSQC to ring protons |
| ¹³C | Ethyl (-OCH₂CH₃) | ~14 | HSQC to CH₃ protons |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the characteristic functional groups present in this compound. nih.govnih.gov These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the bonds present. nih.govnih.gov
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides clear, intense signals for the carbonyl and amine groups. spectroscopyonline.com
C=O Stretching: The molecule contains two distinct carbonyl groups. The ketone C=O stretch typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. The ester C=O stretch is also strong and appears at a slightly higher frequency, generally between 1735-1750 cm⁻¹. libretexts.org
N-H Stretching: In the parent compound, the secondary amine N-H stretch is observed as a moderate band in the 3300-3500 cm⁻¹ region.
C-O Stretching: Esters exhibit strong C-O stretching vibrations. Two bands are typically observed between 1000 and 1300 cm⁻¹, corresponding to the C-O bonds of the C-O-C linkage. spectroscopyonline.comlibretexts.org
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and ethyl group are found just below 3000 cm⁻¹. ustc.edu.cn
Raman Spectroscopy complements IR by being more sensitive to non-polar, symmetric bonds. While C=O and N-H groups are also Raman active, symmetric vibrations of the carbon skeleton of the piperidine ring can be more prominent in the Raman spectrum compared to the IR spectrum. researchgate.net The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. elixirpublishers.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | IR | 3300 - 3500 | Medium |
| C-H (sp³) | Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |
| C=O (Ester) | Stretch | IR | 1735 - 1750 | Strong |
| C=O (Ketone) | Stretch | IR | 1700 - 1725 | Strong |
| C-O | Stretch | IR | 1000 - 1300 | Strong |
| C-N | Stretch | IR, Raman | 1180 - 1360 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed. nih.govnih.gov
For this compound (C₈H₁₃NO₃), the calculated monoisotopic mass is 171.09 Da. nih.gov In an ESI-MS experiment, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 172.1. uni.lu
The fragmentation pattern observed in EI-MS provides valuable structural clues. Key fragmentation pathways for this molecule include:
Loss of the ethoxy group (-OC₂H₅) from the ester.
Loss of the entire carbethoxy group (-COOC₂H₅).
Alpha-cleavage adjacent to the nitrogen atom or the ketone group, leading to the opening of the piperidine ring.
A McLafferty rearrangement involving the ester group is also possible.
Analysis of derivatives, such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (MW: 261.32 g/mol ), shows characteristic fragments corresponding to the loss of the benzyl group or other signature cleavages. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | m/z (Predicted) | Description |
| [M]⁺ | C₈H₁₃NO₃ | 171.09 | Molecular Ion |
| [M+H]⁺ | C₈H₁₄NO₃ | 172.10 | Protonated Molecule (ESI) |
| [M-C₂H₅O]⁺ | C₆H₈NO₂ | 126.05 | Loss of ethoxy radical |
| [M-COOC₂H₅]⁺ | C₅H₈NO | 98.06 | Loss of carbethoxy radical |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of structure, conformation, and absolute stereochemistry.
For derivatives of this compound that can be crystallized, this technique can reveal:
Conformation of the Piperidine Ring: Studies on related substituted piperidone rings, such as ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate, have shown that the piperidine ring typically adopts a slightly distorted chair conformation. researchgate.net This is the lowest energy conformation for six-membered rings.
Substituent Orientation: The analysis determines whether substituents on the ring are in axial or equatorial positions. In the aforementioned diphenyl derivative, the phenyl and carbethoxy groups were found to be attached equatorially. researchgate.net
Intermolecular Interactions: X-ray analysis elucidates the crystal packing, revealing intermolecular forces such as hydrogen bonds (e.g., involving the N-H group) and van der Waals interactions that stabilize the crystal lattice. researchgate.netresearchgate.net
While obtaining a suitable single crystal of the parent compound can be challenging, analysis of its crystalline derivatives provides invaluable insight into the preferred conformations and stereochemical features of this molecular scaffold. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts, making them essential for purity assessment and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like this compound and its derivatives. bldpharm.com
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. nih.govmdpi.com
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure sharp peaks for the amine-containing compound. google.com
Detection: Ultraviolet (UV) detection is commonly used, as the keto-ester chromophore allows for detection at specific wavelengths.
Application: HPLC is used to determine the purity of the final product, often expressed as a percentage area of the main peak. For example, the purity of ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride has been assessed by HPLC, achieving purities greater than 99%. google.com It is also invaluable for monitoring reaction progress by taking small aliquots from the reaction mixture and analyzing the disappearance of starting materials and the appearance of the product over time.
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., at 210 nm or 254 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov
Principle: The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification.
Application: GC-MS is highly effective for assessing the purity of this compound, as it can separate it from volatile impurities. The resulting mass spectrum for each peak provides definitive identification. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound and its derivatives obtained via GC-MS. nih.govnih.gov
Reaction Monitoring: For reactions conducted at elevated temperatures where products and reactants are sufficiently volatile, GC-MS can be used to monitor the reaction profile, similar to HPLC.
Derivatization: For less volatile derivatives, a chemical derivatization step may sometimes be employed to increase volatility and improve chromatographic behavior, although the parent compound and its simple N-alkyl derivatives are generally suitable for direct GC-MS analysis. lcms.cz
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the properties of molecular systems like this compound. mdpi.com DFT methods allow for the calculation of various electronic and structural properties, providing insights that are complementary to experimental data. orientjchem.org These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the atomic orbitals of the system. researchgate.net
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons within a molecule and the energies of its molecular orbitals. rsc.org Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. orientjchem.org
For piperidine derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO can be distributed over carbonyl groups or other electron-withdrawing substituents. rsc.org The analysis of these frontier orbitals helps in understanding the molecule's reactivity towards electrophiles and nucleophiles.
Table 2: Calculated HOMO-LUMO Energies for a Related Piperidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Data is hypothetical and for illustrative purposes based on typical values for similar organic molecules.
Conformational Analysis and Tautomerism Studies
This compound can exist in different spatial arrangements, known as conformations, and can also exhibit tautomerism. The piperidine ring can adopt various conformations, such as chair and boat forms, with the chair conformation generally being more stable. mdpi.com Computational methods can be used to calculate the relative energies of these different conformers to determine the most stable structure.
Furthermore, as a β-keto ester, this compound can exist in equilibrium between its keto and enol tautomeric forms. researchgate.net The position of this equilibrium is influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding in the enol form. DFT calculations can be employed to determine the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion. Studies on related 1,3-dicarbonyl compounds have shown that the keto form is often more stable, but the enol form can be significantly populated, especially in non-polar solvents. mdpi.com In some cases, both tautomers can be observed in solution, for example, through NMR spectroscopy. researchgate.net
Figure 1: Keto-Enol Tautomerism of this compound
This is a simplified 2D representation of the tautomeric forms.
Reaction Pathway and Transition State Calculations
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This allows for a deeper understanding of the reaction mechanism and can aid in the optimization of reaction conditions.
For instance, the synthesis may involve a cyclization step to form the piperidine ring. Computational studies can elucidate the energetics of this process, comparing different possible pathways and identifying the most favorable one. The transition state is a high-energy species that represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.
Spectroscopic Property Prediction and Correlation
A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound. orientjchem.org For this compound, DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.org
The calculated vibrational frequencies are often scaled to improve agreement with experimental spectra, and the potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions. Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can then be correlated with experimental ¹H and ¹³C NMR spectra. orientjchem.org A strong correlation between the calculated and experimental spectroscopic data provides a high degree of confidence in the structural assignment of the synthesized molecule.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Piperidine Carboxylate
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C=O (ester) | 172.5 | 173.1 |
| C=O (keto) | 205.1 | 204.8 |
| CH (α to ester) | 50.2 | 51.0 |
| CH₂ (piperidine) | 45.8 | 46.5 |
| CH₂ (piperidine) | 28.3 | 29.1 |
| O-CH₂ (ethyl) | 61.5 | 62.3 |
| CH₃ (ethyl) | 14.2 | 14.9 |
Data is hypothetical and for illustrative purposes. The accuracy of the correlation depends on the level of theory and basis set used.
Structure Reactivity Relationships and Rational Design Principles of Ethyl 3 Oxopiperidine 4 Carboxylate Derivatives
Influence of Substituents on Chemical Reactivity and Selectivity
The reactivity and selectivity of the ethyl 3-oxopiperidine-4-carboxylate core are profoundly influenced by the nature of the substituent on the piperidine (B6355638) nitrogen. The introduction of different groups at the N-1 position can alter the conformational preferences of the ring and the electronic properties of the keto and ester functionalities, thereby dictating the outcome of subsequent chemical transformations.
The most common N-substituents are protecting groups such as benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc). The N-benzyl group, introduced via reductive amination or direct alkylation, provides a stable derivative that can be readily purified. sigmaaldrich.comchemscene.com For instance, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride is a commercially available and widely used intermediate. sigmaaldrich.com The Boc group, on the other hand, is an electron-withdrawing carbamate (B1207046) that significantly influences the conformational equilibrium of the piperidine ring. This has a direct impact on the stereochemical course of reactions at adjacent positions.
The presence of an N-acyl or N-aryl group can induce a pseudoallylic strain, which favors an axial orientation of a substituent at the C-2 position. nih.gov This conformational locking can be exploited to achieve high diastereoselectivity in reactions such as C-H arylation. In a study on the photoredox-catalyzed α-amino C-H arylation of substituted piperidines, the diastereomeric ratio of the products was found to be under thermodynamic control, with the observed ratios correlating well with the relative energies of the diastereomers calculated using density functional theory (DFT). nih.gov This highlights the critical role of the N-substituent in pre-organizing the substrate for selective reactions.
Furthermore, substituents at other positions on the piperidine ring can also exert significant electronic and steric effects. For example, the introduction of a phenyl group at the C-3 position of N-Boc-4-oxopiperidine has been shown to influence the stereochemical outcome of carbonyl reduction. nih.gov The interplay between the N-substituent and other ring substituents is therefore a key consideration in the design of synthetic routes utilizing this scaffold.
Table 1: Influence of N-Substituent on the Reactivity of 3-Oxopiperidine-4-carboxylate Derivatives
| N-Substituent | Key Influence on Reactivity and Selectivity | Example Application | Reference |
| Benzyl (Bn) | Provides a stable, readily handled intermediate. | Synthesis of chromeno[3,4-c]pyridin-5-ones. sigmaaldrich.com | sigmaaldrich.com |
| tert-Butoxycarbonyl (Boc) | Electron-withdrawing, influences ring conformation and can direct stereoselective reactions. | Useful in the stereocontrolled synthesis of chiral compounds. sigmaaldrich.com | sigmaaldrich.com |
| Acyl | Induces pseudoallylic strain, favoring axial conformation of adjacent substituents and enhancing diastereoselectivity. | High diastereoselectivity in α-amino C-H arylation reactions. nih.gov | nih.gov |
Stereochemical Outcomes in Derivatization and Ring Transformations
The stereochemical outcome of reactions involving the this compound scaffold is a critical aspect of its utility in the synthesis of complex, biologically active molecules. The inherent chirality of many of its derivatives, coupled with the conformational constraints imposed by the piperidine ring, allows for a high degree of stereocontrol in subsequent transformations.
A prime example of this is the diastereoselective reduction of the C-3 ketone. The stereochemical course of this reduction is highly dependent on the nature of the N-substituent and the reducing agent employed. In a study on the enzymatic reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, two carbonyl reductases, HeCR and DbCR, were shown to exhibit distinct stereoselectivities, affording all four possible stereoisomers of the corresponding 4-hydroxypiperidine (B117109) derivative with high enantiomeric excess (>99% ee) and conversion. nih.gov This demonstrates the potential for biocatalysis to achieve exquisite stereocontrol in the derivatization of this scaffold.
The following table summarizes the stereochemical outcomes of the enzymatic reduction of a related N-Boc protected 3-substituted-4-oxopiperidine.
Table 2: Stereochemical Outcome of Enzymatic Reduction of tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate
| Enzyme | Substrate | Product Stereoisomer | Conversion | Enantiomeric Excess (ee) | Reference |
| HeCR | (R/S)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99% | >99% | nih.gov |
| HeCR | (R/S)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4R)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99% | >99% | nih.gov |
| DbCR | (R/S)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4R)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99% | >99% | nih.gov |
| DbCR | (R/S)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4S)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99% | >99% | nih.gov |
Beyond simple derivatization, the stereochemistry of the starting material can also direct the course of more complex ring transformations. For instance, the synthesis of piperidine nucleoside mimics has been shown to be influenced by the conformational preferences of the piperidine ring, which in turn are dictated by the stereochemistry of its substituents. nih.gov The ability to control the stereochemical outcome of reactions is thus a powerful tool for the rational design of novel molecular architectures based on the this compound framework.
Strategies for Modulating the Reactivity of the Keto and Ester Groups
The this compound molecule possesses two key reactive handles: the C-3 ketone and the C-4 ethyl ester. The ability to selectively manipulate these functional groups is crucial for the synthesis of a diverse range of derivatives. Several strategies have been developed to modulate their reactivity, allowing for chemoselective transformations.
The ketone at the C-3 position is susceptible to a variety of nucleophilic addition reactions. bloomtechz.com Reduction of the ketone to a hydroxyl group can be achieved using standard reducing agents such as sodium borohydride, often with good stereoselectivity depending on the N-substituent and reaction conditions. bloomtechz.com The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification. The ketone can also serve as a handle for the introduction of carbon-carbon bonds via reactions with organometallic reagents or through enolate chemistry.
The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides, or converted to other functional groups. For example, the synthesis of a key intermediate for the narcotic analgesic remifentanil involves the N-acylation of a related piperidine-4-carboxylate derivative. sigmaaldrich.com
Selective protection of one functional group while reacting the other is a common strategy. For instance, the ketone can be protected as a ketal to allow for selective manipulation of the ester group. Conversely, the ester can be reduced to a primary alcohol, which can then be protected, leaving the ketone available for further reactions. The choice of N-substituent also plays a role in modulating the reactivity of these groups. An electron-withdrawing N-Boc group, for example, can influence the acidity of the α-protons and thus the enolate chemistry of the ketone. bloomtechz.com
Computational Insights into Structure-Reactivity Correlations
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for understanding the structure-reactivity relationships of this compound derivatives at the molecular level. DFT calculations can provide valuable insights into ground-state geometries, conformational preferences, and the transition states of chemical reactions, thereby helping to rationalize and predict experimental outcomes.
As previously mentioned, DFT calculations have been successfully used to correlate the observed diastereomeric ratios in the C-H arylation of substituted piperidines with the calculated relative free energies of the product diastereomers. nih.gov This demonstrates the predictive power of computational methods in stereoselective synthesis. In another study, DFT calculations were employed to investigate the mechanism of nitrogen-atom insertion into piperidines, revealing that the reaction proceeds through an azomethine imine intermediate and that the formation of a diaziridine intermediate is kinetically unfavorable. acs.org
Computational studies have also been used to probe the conformational preferences of N-substituted piperidines. For N-acylpiperidines, calculations have shown that the pseudoallylic strain dictates an axial orientation for a 2-substituent, with the energy difference between the axial and equatorial conformers being as high as 3.2 kcal/mol. nih.gov These computational findings are in good agreement with statistical data from the Cambridge Structural Database and the Protein Data Bank. nih.gov
Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to study the SERS spectra of piperidine adsorbed on silver nanoparticles, providing insights into the chemical enhancement mechanism. mdpi.com While not directly on the target molecule, these studies showcase the utility of computational methods in understanding the electronic structure and properties of piperidine derivatives. The ability to model reaction pathways and transition states allows for a more rational approach to the design of new derivatives and the optimization of reaction conditions.
Future Perspectives and Emerging Research Avenues in Ethyl 3 Oxopiperidine 4 Carboxylate Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The creation of single-enantiomer pharmaceuticals is crucial, as different enantiomers of a drug can have vastly different biological activities. Consequently, a significant future direction for Ethyl 3-oxopiperidine-4-carboxylate chemistry is the development of efficient asymmetric synthetic routes to control the stereochemistry at its potential chiral centers.
Future research will likely focus on the application of organocatalysis and transition-metal catalysis to achieve high enantioselectivity in the synthesis of chiral derivatives of this compound. Drawing parallels from the successful asymmetric synthesis of other complex piperidines, methodologies such as rhodium-catalyzed C-H functionalization could be adapted to selectively introduce substituents at various positions on the piperidine (B6355638) ring. nih.gov For instance, the use of chiral rhodium catalysts has proven effective in controlling both regio- and stereoselectivity in the functionalization of N-protected piperidines, a strategy that could be applied to precursors of this compound. nih.gov
Another promising avenue is the stereoselective reduction of the ketone at the C3 position. Asymmetric transfer hydrogenation, a powerful technique for the stereodivergent synthesis of chiral molecules, could be employed to produce either the syn- or anti- alcohol diastereomers with high control. nih.gov This would involve the use of specific chiral rhodium catalysts, where the final stereochemical outcome can be directed by modulating reaction conditions, such as the amount of a base additive. nih.gov The development of such methods would provide access to all four possible stereoisomers of the corresponding 3-hydroxy-4-carboxylate piperidine derivative, significantly expanding its utility as a chiral building block.
Exploration of Bio-catalytic Approaches for Synthesis and Transformation
Biocatalysis is emerging as a powerful and sustainable tool in chemical synthesis, offering high selectivity under mild reaction conditions. For this compound, the most promising bio-catalytic application is in enzymatic kinetic resolution to obtain enantiomerically pure forms.
Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly well-suited for this purpose. mdpi.com Research has demonstrated that lipases can perform highly enantioselective hydrolysis of racemic esters, including those with complex structures. acs.orgacs.org A prospective pathway for this compound would involve the lipase-catalyzed kinetic resolution of the racemic mixture. In this process, the enzyme would selectively hydrolyze one enantiomer of the ester faster than the other, allowing for the separation of the unreacted, enantiopure ester from the hydrolyzed, enantiopure carboxylic acid. Lipases such as those from Pseudomonas fluorescens or Candida antarctica have shown broad substrate scope and high enantioselectivity in the resolution of various esters and could be screened for their efficacy with this specific substrate. acs.orgresearchgate.net
Future investigations would involve optimizing reaction parameters such as the choice of lipase (B570770), solvent, temperature, and pH to maximize both the conversion and the enantiomeric excess of the desired product. mdpi.com Immobilization of the selected lipase on solid supports is another key research direction, as it can enhance enzyme stability and facilitate its recovery and reuse, making the process more economically viable and environmentally friendly. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. Integrating the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future development. acs.orgnih.gov
Flow chemistry offers numerous advantages, including enhanced safety when handling reactive intermediates, precise control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. nih.gov The synthesis of heterocyclic compounds, including piperidines, has been successfully demonstrated in continuous flow systems. acs.org For this compound, a potential application of flow chemistry would be in the Dieckmann condensation or related cyclization reactions used to form the piperidine ring. Performing such reactions in a microreactor or a plug-flow reactor could lead to higher yields and purity by minimizing side reactions and enabling rapid optimization.
Furthermore, automated synthesis platforms, which combine flow chemistry with real-time monitoring and robotic handling, could be developed for the multi-step synthesis of drug candidates derived from this compound. researchgate.net This would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Expansion of Applications in Materials Science and Polymer Chemistry
While the primary focus for piperidine scaffolds has been in medicinal chemistry, there is an emerging interest in their application in materials science. arizona.edu The rigid, six-membered ring structure and the presence of multiple functionalization points on this compound make it a potential candidate as a monomer or a key building block for novel polymers and functional materials.
Future research could explore the polymerization of derivatives of this compound. For example, after suitable modification, the molecule could be incorporated into polyester (B1180765) or polyamide chains, imparting specific properties to the resulting material. The piperidine nitrogen, for instance, could be used to introduce pH-responsiveness or to chelate metal ions, leading to "smart" materials with applications in sensors or controlled-release systems.
The development of piperidine-based bioactive films is another area of potential expansion. researchgate.net By incorporating this compound derivatives into biocompatible polymer matrices, it may be possible to create materials with tailored properties for biomedical applications, such as drug delivery systems or antimicrobial surfaces.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity and selectivity. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT) , holds significant promise for accelerating research and development. researchgate.net
DFT calculations can be used to investigate the conformational preferences of the piperidine ring, which is crucial for understanding its reactivity and designing stereoselective syntheses. researchgate.netmdpi.com By modeling the transition states of potential reactions, chemists can predict the most likely stereochemical outcomes of asymmetric syntheses, thus guiding the choice of catalysts and reaction conditions. rsc.org This predictive power can significantly reduce the number of experiments required, saving time and resources.
Furthermore, computational models can predict various molecular properties, such as reactivity descriptors (e.g., frontier molecular orbital energies), which can help in planning subsequent functionalization reactions of the this compound scaffold. As machine learning models become more sophisticated, they could be trained on data from reactions of similar heterocyclic systems to predict the optimal conditions for the synthesis and transformation of this specific compound with even greater accuracy. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 3-oxopiperidine-4-carboxylate, and how is the product characterized?
this compound is typically synthesized via cyclization and esterification reactions. For example, its hydrochloride derivative (CAS 16281-62-2) is characterized using 1H-NMR spectroscopy (400 MHz, CDCl₃), with key peaks at δ 1.49 (s, 9H, tert-butyl group), 3.79 (s, 3H, methoxy), and 11.12 (s, 1H, NH). Additional characterization may include LC-MS for molecular weight confirmation and IR spectroscopy to identify carbonyl stretches (C=O, ~1700 cm⁻¹) .
| Key NMR Data | Assignment |
|---|---|
| δ 1.49 (s, 9H) | tert-Butyl group |
| δ 3.79 (s, 3H) | Methoxy group |
| δ 11.12 (s, 1H) | NH proton |
Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound derivatives?
Structural validation relies on:
- 1H/13C-NMR : To confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.4 for related analogs).
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in studies of analogous piperidine derivatives (e.g., planar conformations in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) .
Advanced Research Questions
Q. How do crystallographic data resolve conformational ambiguities in this compound derivatives?
X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) reveals key structural features. For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate exhibits a planar conformation stabilized by N–H⋯O hydrogen bonds. Such data clarify bond angles (e.g., C–C–N ~120°) and torsional deviations, critical for modeling reactivity in medicinal chemistry applications .
| Crystallographic Parameters | Values |
|---|---|
| Space group | Monoclinic (P2₁/c) |
| Hydrogen bonds | N–H⋯O (2.8–3.0 Å) |
| Planarity deviation | < 0.05 Å |
Q. What strategies address discrepancies in reported physicochemical properties of this compound analogs?
Discrepancies in melting points, solubility, or stability often arise from:
- Synthetic impurities : Use preparative HPLC or silica gel chromatography (e.g., eluent: EtOAc/hexane) for purification .
- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.
- Hydration effects : Compare Karl Fischer titration data with thermogravimetric analysis (TGA) .
Q. How can computational chemistry optimize reaction pathways for this compound synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates. For instance, modeling esterification kinetics can identify rate-limiting steps (e.g., nucleophilic attack by ethanol on a ketone intermediate) .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in synthesizing this compound?
A standardized protocol includes:
- In-line monitoring : Use ReactIR to track reaction progress via carbonyl intermediate formation.
- Quality control : Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Batch consistency : Statistical analysis (e.g., RSD < 2% for NMR integrals) across multiple syntheses .
Q. How do researchers validate the biological relevance of this compound in drug discovery?
- Enzyme inhibition assays : Test against targets like kinases or proteases (IC₅₀ values).
- ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells).
- Docking studies : Use AutoDock Vina to predict binding modes to protein active sites .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?
- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) and monitor via LC-MS.
- Mechanistic insights : Hydrolysis of the ester group may dominate under strong acids, while the piperidine ring remains intact. Cross-reference kinetic data with analogous compounds (e.g., ethyl 4-oxo-1-piperidinecarboxylate) .
Ethical and Reporting Standards
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
